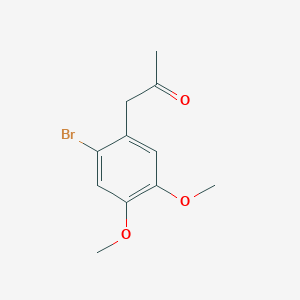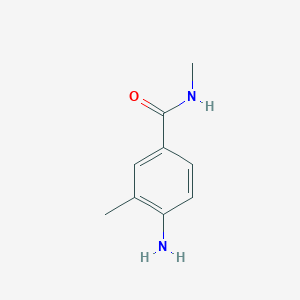![molecular formula C13H10ClN3 B1283964 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 120537-43-1](/img/structure/B1283964.png)
1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine
描述
1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
作用机制
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with a variety of targets, including gaba a receptors .
Mode of Action
Imidazole-containing compounds are known to modulate the activity of their targets, often acting as positive allosteric modulators . This means they enhance the activity of their targets when these targets are activated by their respective ligands.
Biochemical Pathways
Imidazole-containing compounds are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, some imidazole-containing compounds have been found to activate the NF-kappaB pathway through the process of phosphorylation .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 2437 , which may influence its absorption and distribution.
Result of Action
Imidazole-containing compounds are known to have a broad range of effects, including influencing the activity of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
生化分析
Biochemical Properties
1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions, particularly due to its structural resemblance to purines. This resemblance allows it to interact with enzymes, proteins, and other biomolecules that are typically involved in purine metabolism. For instance, it has been observed to interact with GABA A receptors, acting as a positive allosteric modulator . Additionally, it can influence the activity of proton pumps and aromatase enzymes, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can modulate neurotransmission, affecting neuronal cell function . Moreover, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Studies have also indicated its potential role in inhibiting the growth of cancerous cells by interfering with specific signaling pathways essential for cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its binding to GABA A receptors enhances their activity, resulting in increased neurotransmission . Additionally, it can inhibit the activity of proton pumps and aromatase enzymes, thereby affecting cellular metabolism . These interactions often lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to modulate neurotransmission and metabolic pathways without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as disruptions in cellular metabolism and gene expression . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily due to its structural similarity to purines. It interacts with enzymes such as proton pumps and aromatase, influencing metabolic flux and metabolite levels . These interactions can lead to alterations in the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound is efficiently transported to its target sites, where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues is influenced by its binding affinity to various cellular components, leading to its accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cell membrane is essential for its interaction with GABA A receptors, while its presence in the cytoplasm allows it to interact with metabolic enzymes . These localization patterns are critical for the compound’s overall biochemical and pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-imidazo[4,5-c]pyridine with benzyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole and pyridine rings can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the imidazole or pyridine rings .
科学研究应用
1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antiviral and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural properties of the compound make it useful in the development of new materials with specific electronic and optical properties.
相似化合物的比较
Similar Compounds
4-chloro-1H-imidazo[4,5-c]pyridine: A closely related compound with similar structural features but lacking the benzyl group.
1-benzyl-1H-imidazo[4,5-c]pyridine: Similar to 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both the benzyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various research applications .
属性
IUPAC Name |
1-benzyl-4-chloroimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-13-12-11(6-7-15-13)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCQBUYLDPQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557283 | |
| Record name | 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120537-43-1 | |
| Record name | 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)


![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)


![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

